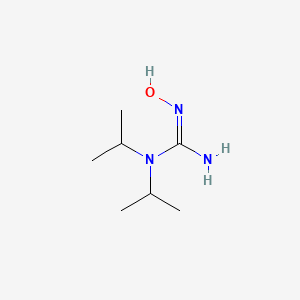

N,N,N-Amidoximodi(iso-propyl)amine

描述

Significance of N,N,N-Amidoximodi(iso-propyl)amine within Contemporary Amidoxime (B1450833) Research

N-substituted amidoximes are privileged structures in modern chemistry. rsc.org They serve as crucial intermediates in the synthesis of various nitrogen-containing heterocycles, such as oxadiazoles (B1248032) and triazoles. rsc.org Perhaps their most significant role is in drug development, where they function as effective prodrugs. nih.gov

Because of their strong basicity, many biologically active amidines are poorly absorbed by the body. nih.gov The corresponding N-substituted amidoxime derivatives are less basic, allowing them to be more readily absorbed before being metabolically reduced in vivo to the active amidine form. nih.gov This prodrug strategy has been successfully applied to enhance the oral bioavailability of several drug candidates. mdpi.com The introduction of bulky N-substituents, such as the isopropyl groups suggested by "this compound," can further influence a molecule's lipophilicity and metabolic stability, key factors in pharmacokinetic profiles. fiveable.me

Furthermore, the amidoxime moiety is a known nitric oxide (NO) donor, a molecule with significant biological effects. nih.govnih.gov The ability of some amidoximes to release NO under physiological conditions is being explored for various therapeutic applications. nih.gov

Historical Context and Evolution of Amidoxime Chemistry

The study of amidoximes dates back to the 19th century. The first synthesis of the simplest member of this class, formamidoxime, was reported in 1873. The definitive chemical structure of amidoximes was established by Tiemann in 1884. Initially, research focused on their fundamental reactivity and synthesis. One of the most common and enduring methods for their preparation is the nucleophilic attack of hydroxylamine (B1172632) on a nitrile.

Over the decades, the perception of amidoximes has evolved from simple chemical curiosities to vital components in medicinal chemistry. nih.gov Their importance surged with the recognition of their utility as bioisosteres for carboxylic acids and, more recently, as effective prodrugs for amidines. nih.govnih.gov This has led to the development of numerous new synthetic methodologies to create a wide array of substituted amidoximes tailored for specific applications. nih.gov

Structural Classification and General Nomenclature of Substituted Amidoxime Derivatives

The general structure of an amidoxime is characterized by the formula R-C(=NOH)-NR'R'', where R, R', and R'' can be hydrogen or organic substituents. Based on the substitution at the amino nitrogen, they can be classified as primary, secondary, or tertiary amides. chimia.ch

Unsubstituted (or Primary) Amidoximes: Both R' and R'' are hydrogen atoms (-NH₂).

N-Monosubstituted (or Secondary) Amidoximes: One hydrogen on the amino nitrogen is replaced by an alkyl or aryl group (-NHR').

N,N-Disubstituted (or Tertiary) Amidoximes: Both hydrogens are replaced by substituent groups (-NR'R'').

The nomenclature of amides, and by extension amidoximes, follows established rules where N-substituents are indicated with the "N-" prefix. chimia.ch For example, an acetamidoxime (B1239325) with one methyl group on the nitrogen would be named N-methylacetamidoxime. If two different groups are attached, they are named alphabetically (e.g., N-ethyl-N-methylacetamidoxime). The name "this compound" deviates from this standard, as the "N,N,N-" prefix is redundant for a molecule with two nitrogen centers. A more systematic name for a hypothetical acetamidoxime with two isopropyl groups on the amino nitrogen would be N,N-diisopropylacetamidoxime.

The table below provides a clear classification of substituted amidoximes.

Interactive Data Table: Structural Classification of Substituted Amidoximes

| Classification | General Structure | Example Name |

| Unsubstituted Amidoxime | R-C(=NOH)-NH₂ | Benzamidoxime (B57231) |

| N-Monosubstituted Amidoxime | R-C(=NOH)-NHR' | N-Phenylbenzamidoxime |

| N,N-Disubstituted Amidoxime | R-C(=NOH)-NR'R'' | N,N-Dimethylbenzamidoxime |

| O-Substituted Amidoxime | R-C(=NOR''')-NH₂ | O-Methylbenzamidoxime |

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-1,1-di(propan-2-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O/c1-5(2)10(6(3)4)7(8)9-11/h5-6,11H,1-4H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDWFRVLJJOANL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)/C(=N\O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of N,n,n Amidoximodi Iso Propyl Amine

Tautomerism and Isomerism in Amidoxime (B1450833) Systems

Amidoximes are a fascinating class of compounds characterized by their ability to exist in various isomeric forms. Understanding this isomerism is critical for elucidating their structure, reactivity, and potential applications. The two primary types of isomerism observed in amidoximes are constitutional isomerism (tautomerism) and geometrical diastereoisomerism (Z/E isomerism). nih.gov

Amidoximes can exist in equilibrium with several tautomeric forms through proton transfer. The main tautomers studied are the amidoxime, iminohydroxylamine, aminonitrone, and nitroso-amine forms. nih.gov

Amidoxime Form: This is the most commonly depicted and generally the most stable tautomer. It features a hydroxyl group attached to the nitrogen of a C=N double bond and an amino group attached to the carbon.

Iminohydroxylamine Form: This tautomer results from a 1,3-proton shift from the oxygen to the amino nitrogen.

Aminonitrone Form: Also known as a zwitterion, this tautomer is formed by a proton transfer from the hydroxyl group to the amino nitrogen, creating a positively charged ammonium (B1175870) group and a negatively charged oxygen. This form was identified via FT-IR spectroscopy by a characteristic band around 1690 cm⁻¹. nih.gov

Nitroso-amine Form: This tautomer is typically the least stable. nih.gov

Theoretical and experimental studies on compounds like acetamidoxime (B1239325) and benzamidoxime (B57231) have shown that the Z-amidoxime is the most stable and dominant tautomer in both protic and aprotic solvents. nih.gov However, depending on the specific molecule and conditions, other tautomers such as the Z-aminonitrone and the E-amidoxime may coexist, as their relative energies can be quite close to that of the most stable form. nih.gov For acetamidoxime, the relative energies of the Z-aminonitrone and E-amidoxime tautomers are reported to be about 3.0 kcal/mol and 3.5 kcal/mol higher than the Z-amidoxime, respectively. nih.gov

Due to the restricted rotation around the carbon-nitrogen double bond (C=N), amidoximes exhibit geometrical isomerism. nih.govdalalinstitute.com These isomers are designated as Z (from the German zusammen, meaning "together") and E (from the German entgegen, meaning "opposite").

The assignment of Z or E configuration follows the Cahn-Ingold-Prelog (CIP) priority rules:

Assign priorities (high or low) to the two substituents on the carbon atom of the C=N bond.

Assign priorities to the two substituents on the nitrogen atom of the C=N bond (the -OH group and the lone pair).

If the higher-priority groups on each atom of the double bond are on the same side, the configuration is Z. dalalinstitute.comadichemistry.com

If the higher-priority groups are on opposite sides, the configuration is E. dalalinstitute.comadichemistry.com

For most amidoximes, the Z-isomer, where the hydroxyl group and the substituent on the carbon are on the same side (assuming the substituent has higher priority than the amino group), is found to be the most energetically stable configuration. nih.govresearchgate.net

The equilibrium between different tautomers is not fixed and can be significantly influenced by external factors, primarily the solvent and the nature of substituents on the amidoxime core. nih.gov

Solvent Effects: The polarity of the solvent plays a crucial role in the stability of tautomers. nih.govresearchgate.netnih.gov Polar solvents can stabilize more polar or zwitterionic tautomers, such as the aminonitrone form, through dipole-dipole interactions or hydrogen bonding. mdpi.com For instance, studies on related heterocyclic systems show that polar solvents can shift the equilibrium towards tautomers that can engage in strong intermolecular hydrogen bonds with the solvent. mdpi.com In contrast, non-polar solvents tend to favor less polar tautomers, often those stabilized by intramolecular hydrogen bonds. mdpi.com

Substituent Effects: The electronic properties of substituents attached to the amidoxime skeleton can alter the relative energies of the tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can selectively stabilize or destabilize certain forms. nih.govnih.gov For example, an EDG might increase the electron density on the nitrogen atom, potentially favoring the iminohydroxylamine tautomer, while an EWG might enhance the acidity of the O-H proton, influencing the population of the aminonitrone form. Studies on substituted adenine (B156593) systems have demonstrated that substitution can change tautomeric preferences, with energy differences between tautomers in polar solvents being less than 1 kcal/mol in some cases, leading to a mixture of tautomers in solution. nih.gov

Advanced Spectroscopic Characterization of N,N,N-Amidoximodi(iso-propyl)amine

The structural elucidation of a specific amidoxime, such as a hypothetical N,N-diisopropyl-substituted amidoxime, relies on a combination of advanced spectroscopic techniques. NMR and vibrational spectroscopy provide detailed information about the molecular framework, connectivity, and the specific isomeric forms present.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For an N,N-disubstituted amidoxime, a full suite of 1D and 2D NMR experiments would be required. nih.gov

¹H and ¹³C NMR: The 1D proton and carbon spectra provide initial information about the chemical environments of the atoms. For a representative compound like N,N-diisopropylacetamidoxime, one would expect to see distinct signals for the isopropyl groups (methine CH and methyl CH₃), the acetamido methyl group, and the hydroxyl proton. docbrown.info The chemical shift of the -OH proton is typically a broad singlet and is highly dependent on the solvent, temperature, and concentration. The presence of Z/E isomers would result in a doubling of signals for the nuclei near the C=N bond. researchgate.net

2D-NMR: Two-dimensional NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure. cornell.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over 2-3 bonds). sdsu.edu It would show a clear correlation between the methine proton and the methyl protons within each isopropyl group. pitt.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. cornell.edu It is used to assign the ¹³C signals for all protonated carbons, such as the CH and CH₃ groups of the isopropyl substituents. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. sdsu.edu Crucially, it would show a correlation from the isopropyl methine protons to the central C=N carbon, confirming the N-substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space. It can be instrumental in determining the Z/E geometry by identifying through-space correlations, for example, between the -OH proton and the protons of one of the isopropyl groups in the Z or E isomer. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data for N,N-diisopropylacetamidoxime (in CDCl₃)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C=NOH | - | ~155.0 | H of CH₃ (Ac), H of CH (iso-propyl) |

| N-OH | ~8.5 (broad s, 1H) | - | - |

| CH₃-C=N | ~2.1 (s, 3H) | ~15.0 | C=NOH |

| CH-(CH₃)₂ | ~3.8 (septet, 2H) | ~48.0 | C=NOH, CH₃ (iso-propyl) |

| CH-(CH₃)₂ | ~1.3 (d, 12H) | ~20.5 | CH (iso-propyl) |

Vibrational spectroscopy techniques like IR and Raman are highly effective for identifying the key functional groups within a molecule. youtube.com They are particularly useful for studying the tautomeric and isomeric forms of amidoximes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations. Key characteristic absorptions for an N,N-disubstituted amidoxime would include:

O-H Stretch: A broad and often strong absorption in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretch: Absorptions from the isopropyl and other alkyl groups typically appear in the 3000-2850 cm⁻¹ range. osti.gov

C=N Stretch: A medium to strong intensity band around 1680-1640 cm⁻¹. The exact position can help distinguish between tautomers; for instance, the zwitterionic aminonitrone tautomer shows a band at a slightly higher frequency (~1690 cm⁻¹). nih.gov

N-O Stretch: A characteristic absorption is expected in the 960-930 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information. nih.gov Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. The C=N stretching vibration is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak.

Table 2: Characteristic IR Absorption Frequencies for a Representative N,N-Disubstituted Amidoxime

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3400 - 3200 | Medium-Strong, Broad |

| C-H stretch (sp³) | 3000 - 2850 | Medium-Strong |

| C=N stretch | 1680 - 1640 | Medium |

| C-H bend | 1470 - 1365 | Variable |

| N-O stretch | 960 - 930 | Medium |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the structure of amidoxime derivatives. Techniques like Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This is indispensable for analyzing complex mixtures, allowing for the separation of the target amidoxime from impurities or byproducts before it enters the mass spectrometer for analysis. rsc.org

Tandem mass spectrometry (MS/MS) provides deeper structural insights through controlled fragmentation of the parent ion. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For amidoximes and related compounds, fragmentation often occurs at the weakest bonds. Common fragmentation patterns observed in the mass spectra of N-substituted amides and amines include:

Cleavage of the Amide Bond: A frequent fragmentation pathway is the cleavage of the N-CO bond, which for an amidoxime would be the C-N bond of the amine substituent. rsc.org This results in the formation of a stable acylium cation. rsc.org

Fragmentation of Substituents: Alkyl substituents, such as isopropyl groups, produce characteristic fragments. An isopropyl group can lose a methyl radical to form a stable secondary carbocation, resulting in a peak at [M-15]⁺.

Alpha-Cleavage: In amines, cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation route. For a compound containing a diisopropylamine (B44863) moiety, this would lead to characteristic fragment ions. docbrown.info The mass spectrum for isopropylamine (B41738) itself shows a base peak at m/z 44, corresponding to the [C₂H₆N]⁺ ion formed via alpha-cleavage. docbrown.info

By analyzing the MS1 and MS2 spectra, characteristic fragmentation patterns can be identified, which are crucial for structural elucidation, especially for compounds with similar structures. nih.gov

The table below summarizes potential mass spectrometric fragments for a hypothetical N-diisopropyl-substituted amidoxime.

Table 1: Potential ESI-MS Fragmentation Data for a Hypothetical N-Diisopropyl-Substituted Amidoxime

| Ion Description | Fragmentation Pathway | Significance |

|---|---|---|

| [M+H]⁺ | Protonation of the parent molecule | Confirms molecular weight. |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) from an isopropyl group | Indicates the presence of an isopropyl substituent. |

| [M-43]⁺ | Loss of an isopropyl radical (•C₃H₇) | Suggests the presence of an isopropyl substituent. |

| Acylium Ion | Cleavage of the C-N bond of the diisopropylamine group | A common pathway for amides, confirms the core structure. |

| [C₆H₁₄N]⁺ (m/z 100) | Ion corresponding to protonated diisopropylamine | Indicates the loss of the rest of the amidoxime structure. |

X-ray Crystallographic Studies of Substituted Amidoximes

Studies on various substituted amidoximes have revealed key structural parameters of the core functional group. The slight variations in bond lengths and angles between different structures can often be attributed to the electronic effects of the substituents and the intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net

The table below presents typical bond lengths and angles for the amidoxime moiety, compiled from crystallographic data of different substituted amidoxime compounds.

Table 2: Representative Bond Lengths and Angles in Substituted Amidoximes from X-ray Crystallography

| Parameter | Bond/Angle | Typical Range (Å or °) | Reference |

|---|---|---|---|

| Bond Length | C=N | 1.28 - 1.30 Å | researchgate.netpsu.edu |

| Bond Length | N-O | 1.39 - 1.42 Å | researchgate.netpsu.edu |

| Bond Length | C-N (amino) | 1.32 - 1.35 Å | psu.edu |

| Bond Angle | C-N-O | 110 - 113° | researchgate.netresearchgate.net |

| Bond Angle | N-C-N | 118 - 125° | researchgate.netresearchgate.net |

| Bond Angle | R-C=N | 115 - 122° | researchgate.netresearchgate.net |

This data is fundamental for computational modeling and for understanding the reactivity and coordination chemistry of this class of compounds. mdpi.com

Other Analytical Techniques for Structural Confirmation (e.g., Elemental Analysis)

Alongside spectroscopic methods, elemental analysis is a cornerstone technique for the structural confirmation of newly synthesized compounds. It determines the mass percentage of each element (typically Carbon, Hydrogen, and Nitrogen) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close match between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. nih.gov

Numerous research articles reporting the synthesis of novel amidoximes include elemental analysis data as a final confirmation of the structure. nih.govnih.gov

The following table provides examples of elemental analysis data for several distinct amidoxime compounds from scientific literature.

Table 3: Examples of Elemental Analysis Data for Substituted Amidoximes

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| N-Hydroxy-2-phenyl-acetimidamide | C₈H₁₀N₂O | C: 64.0, H: 6.7, N: 18.7 | C: 63.9, H: 6.6, N: 18.6 | nih.gov |

| N-Hydroxy-2-phenyl-butyrimidamide | C₁₀H₁₄N₂O | C: 67.4, H: 7.9, N: 15.7 | C: 67.3, H: 7.8, N: 15.6 | nih.gov |

| 4,4'-Oxy-bis-benzamide oxime | C₁₄H₁₄N₄O₃ | C: 58.7, H: 4.9, N: 19.6 | C: 58.7, H: 4.9, N: 19.5 | nih.gov |

| N-(Benzyloxy)-4-nitrobenzamide | C₁₄H₁₂N₂O₄ | C: 61.8, H: 4.4, N: 10.3 | C: 61.9, H: 4.5, N: 10.1 | nih.gov |

Coordination Chemistry of N,n,n Amidoximodi Iso Propyl Amine As a Ligand

Ligand Characteristics and Coordination Modes

The amidoxime (B1450833) functional group, R-C(NH₂)=NOH, is a cornerstone of coordination chemistry, valued for its versatile binding capabilities. researchgate.net It is particularly prominent in the design of chelating agents for the extraction of metal ions, most notably the uranyl ion from seawater. mdpi.comresearchgate.net The electronic properties of the amidoxime moiety are characterized by an acidic hydroxyl group (-OH) and a basic oxime nitrogen atom. mdpi.com An important feature is the existence of tautomeric forms, primarily the amidoxime form and the iminohydroxylamine form. mdpi.com

Donor Atoms and Chelating Capabilities (N, O)

The primary donor atoms in an amidoxime ligand are the oxygen of the hydroxyl group and the nitrogen of the oxime group. mdpi.com The amino group (-NH₂) is generally considered non-coordinating due to a mesomeric effect that imparts a partial positive charge on the nitrogen, making it a poor electron donor. researchgate.net

The arrangement of the oxime nitrogen and oxygen atoms allows the ligand to act as a potent chelating agent, forming a stable five-membered ring upon coordination with a metal center. This N,O-bidentate chelation is a key factor in the high stability of the resulting metal complexes. researchgate.netmdpi.com This capability is fundamental to the design of selective extractants for specific metal ions.

Neutral, Monoanionic, and Dianionic Amidoxime Forms in Complexation

Amidoxime ligands exhibit remarkable versatility in their protonation state, which dictates their role in complexation. They can coordinate to a metal center in one of three forms:

Neutral Form: The ligand coordinates as a neutral molecule, typically through the lone pair of the oxime nitrogen. This mode is less common than coordination via deprotonated forms.

Monoanionic Form: This is the most prevalent form in complexation. The ligand undergoes deprotonation of the acidic oxime hydroxyl group (-OH) to form an amidoximate anion, [R-C(NH₂)=NO]⁻. researchgate.net This anion then coordinates to the metal ion, often forming a stable η²-(N,O) chelate ring. mdpi.commdpi.com

Dianionic Form: Under more basic conditions and in the presence of certain metal ions, the amino group (-NH₂) can also be deprotonated, resulting in a dianionic ligand, [R-C(NH)=NO]²⁻. mdpi.com This increases the ligand's negative charge and can lead to different coordination geometries and complex stabilities.

The pH of the solution is a critical factor in determining which form of the ligand is present and how it will coordinate. mdpi.com

Specific Chelation Geometries (e.g., η¹-O, η²-N,O, Bridging μ₂)

The coordination of amidoxime ligands to metal centers can be described by several distinct geometries. At least eight different coordination modes have been identified in the solid-state structures of uranyl complexes alone. mdpi.com The most significant of these include:

η²-(N,O) Chelation: This is the most common and important coordination mode, especially for actinide complexes. The monoanionic ligand binds to a single metal center through both the oxime nitrogen and the deprotonated oxime oxygen. mdpi.commdpi.com This forms a highly stable five-membered ring.

η¹-O Monodentate: In this mode, the ligand coordinates to the metal center solely through the oxygen atom. This is less common than the chelating mode.

Bridging (μ₂): Amidoximate ligands can bridge two metal centers. This can occur in several ways, for example, with the oxygen atom binding to two different metals (μ₂-O). This mode is crucial in the formation of polynuclear and polymeric coordination compounds. mdpi.com

Table 1: Common Coordination Modes of Amidoxime Ligands

| Coordination Mode | Description | Form of Ligand | Donor Atoms |

| η²-(N,O) Chelate | Binds to a single metal center in a chelating fashion. | Monoanionic | N, O |

| η¹-O Monodentate | Binds to a single metal center through the oxygen atom only. | Neutral or Anionic | O |

| μ₂-Bridging | The ligand bridges two metal centers. | Monoanionic | O (bridging) |

Synthesis and Characterization of Metal Complexes of Substituted Amidoximes

The synthesis of amidoxime ligands is most commonly achieved through the reaction of a nitrile (R-C≡N) with hydroxylamine (B1172632) (H₂NOH), often in the presence of a base. mdpi.comnih.gov The resulting ligands can then be reacted with various metal salts in suitable solvents to form coordination complexes.

Formation of Complexes with Transition Metals

Amidoxime ligands readily form stable complexes with a wide array of transition metals. rdd.edu.iq The synthesis typically involves mixing the ligand and a corresponding metal salt (e.g., chloride, nitrate (B79036), or acetate) in a solvent like methanol (B129727) or ethanol (B145695). researchgate.net The resulting complexes have been characterized using techniques such as single-crystal X-ray diffraction, IR and Raman spectroscopy, and NMR. mdpi.comresearchgate.net

For example, platinum(II) complexes have been synthesized by reacting cis-[PtCl₂(Me₂SO)₂] with amidoxime ligands, resulting in complexes where the amidoxime coordinates as a neutral ligand. researchgate.net Copper(II) complexes, which are often binuclear, have also been extensively studied. nih.gov The specific coordination environment depends on the metal ion, the substituents on the amidoxime, and the reaction conditions. researchgate.net

Complexation with Lanthanides and Actinides (e.g., Uranyl, Thorium)

The coordination chemistry of amidoximes with f-block elements is of significant technological importance, particularly for the selective extraction of uranium from seawater. mdpi.commdpi.com

Uranyl ({UO₂}²⁺) Complexes: The uranyl ion, with its hard acid character, has a very high affinity for the hard N,O-donor set of the amidoximate group. researchgate.net This interaction is the basis for the effectiveness of amidoxime-functionalized polymers in uranium sequestration. mdpi.com Structural studies of small molecule model systems have been crucial for understanding this interaction. In the presence of a base, amidoxime ligands react with uranyl salts, such as UO₂(NO₃)₂·6H₂O, to form highly stable complexes. mdpi.com

A common coordination motif involves the linear uranyl cation being surrounded by donor atoms in its equatorial plane. The most stable configuration found in solution involves three η²-chelating amidoximate ligands coordinating to the uranyl center, forming a [UO₂(amidoximate)₃]⁻ anion. mdpi.com The equatorial plane of the uranium atom is typically occupied by 4 to 6 donor atoms, with a pentagonal bipyramidal geometry being the most common. mdpi.com

Thorium (Th⁴⁺) Complexes: Amidoxime ligands also form complexes with thorium. researchgate.net While less studied than their uranyl counterparts, research has explored the synthesis of thorium complexes with various ligands, including amidinates and amides, which share some characteristics with amidoximes. researchgate.netrsc.org The synthesis strategies are often similar, involving the reaction of a thorium salt like thorium nitrate with the ligand in an appropriate solvent.

Table 2: Examples of Characterized Amidoxime Metal Complexes

| Metal Ion | Example Complex Formula | Coordination Geometry of Metal | Source(s) |

| Uranyl (UVI) | [UO₂(pmadH)₂(MeOH)₂] | Distorted hexagonal bipyramidal | mdpi.com |

| Platinum (II) | cis-[PtCl₂{RC(NH₂)=NOH}(Me₂SO)] | Square planar | researchgate.net |

| Thorium (IV) | [ThNi(Lbipy)₂(CH₃COO)₂(MeOH)]* | - | researchgate.net |

| Note: This is a bimetallic complex with a more complex ligand, but demonstrates thorium coordination. |

Thermodynamic and Kinetic Aspects of Metal Binding

The interaction between a metal ion and a ligand like N,N,N-Amidoximodi(iso-propyl)amine in solution is governed by both thermodynamic and kinetic principles. researchgate.net Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions and is quantified by the stability constant. researchgate.netscispace.com Kinetic stability, on the other hand, relates to the speed at which a complex forms and dissociates, or undergoes ligand exchange reactions. researchgate.net

The determination of these constants is crucial for calculating the concentration of different complex species in a solution. wikipedia.org Common methods for their determination include potentiometric and spectrometric titrations. globethesis.com During a potentiometric titration, the change in hydrogen ion concentration is monitored as a base is added to a solution containing the metal ion and the protonated ligand. globethesis.com This data, combined with knowledge of the ligand's acid dissociation constant, allows for the calculation of the stability constants.

Studies on various amidoxime-based ligands have shown they possess a high affinity for a range of metal ions. The binding ability is often influenced by the charge and size of the metal ion. scispace.com For instance, research on related amidoxime ligands has demonstrated a strong preference for certain metal ions, with a typical binding affinity order of Fe³⁺ > Cu²⁺ > Pb²⁺ > Ni²⁺. globethesis.com Amidoxime functionalities are particularly noted for their high affinity in chelating uranyl ions (UO₂²⁺). globethesis.comresearchgate.net

Table 2: Illustrative Stability Constants (log β) for Metal-Ligand Complexes

| Ligand Type | Metal Ion | log β₁ | log β₂ | Conditions |

|---|---|---|---|---|

| Amidoxime-based | UO₂²⁺ | ~12.4 | - | 25 °C, I=0 researchgate.net |

| Amidoxime-based | Fe³⁺ | High | - | General finding globethesis.com |

| Amidoxime-based | Cu²⁺ | High | - | General finding globethesis.com |

| Cimetidine | Ni(II) | ~8.15 - 8.38 | - | Room Temp - 40°C researchgate.net |

Note: This table provides illustrative data for related ligand systems to demonstrate typical magnitudes. The exact values depend on the specific ligand structure and experimental conditions.

Ligand Exchange Reactions in Metal-Amidoxime Systems

A ligand exchange, or substitution, reaction involves the replacement of one or more ligands in a coordination complex by other ligands. libretexts.org These reactions are fundamental in coordination chemistry and are governed by the relative stabilities of the initial and final complexes. youtube.com A ligand exchange reaction will generally proceed if the resulting complex is thermodynamically more stable than the reactant complex, which is indicated by a larger stability constant (Kstab). youtube.com

In aqueous solutions, transition metal ions typically exist as aqua complexes, for example, [M(H₂O)₆]ⁿ⁺. youtube.com When a stronger ligand like an amidoxime is introduced, it can replace the coordinated water molecules.

[M(H₂O)₆]ⁿ⁺ + L ⇌ [M(H₂O)₅L]ⁿ⁺ + H₂O

This substitution occurs because the amidoxime group often forms a more stable bidentate chelate, which is entropically favored over the monodentate water ligands (the chelate effect). wikipedia.org The mechanisms for these substitution reactions can vary, ranging from dissociative (where a ligand first detaches) to associative (where the new ligand first attaches) or interchange mechanisms that are more concerted. youtube.com

For example, the addition of a solution containing an amidoxime ligand to a solution of a metal salt like copper(II) sulfate, where the Cu²⁺ ion is initially coordinated to water molecules, can lead to a color change, indicating the formation of a new complex as the amidoxime ligand displaces water. youtube.com The kinetics of these exchange reactions—how fast they occur—can be studied to elucidate the reaction mechanism and the factors that influence the reactivity of the metal center. miami.edunih.gov

Advanced Computational and Theoretical Studies of N,n,n Amidoximodi Iso Propyl Amine Systems

Quantum Chemical Calculations on Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic characteristics, which collectively determine its reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study amine and amidoxime-containing molecules. chemsrc.com For a system like N,N,N-Amidoximodi(iso-propyl)amine, DFT would be applied to:

Geometry Optimization: To find the most stable three-dimensional arrangement of atoms (the equilibrium structure).

Energetics: To calculate the relative energies of different possible isomers and conformers, identifying the most stable forms.

Electronic Properties: To determine the distribution of electrons within the molecule by calculating partial atomic charges. This helps identify nucleophilic and electrophilic sites, which are key to reactivity.

Reactivity Descriptors: To compute parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to the molecule's ability to donate or accept electrons.

A common approach involves using a functional like B3LYP, often paired with a basis set such as 6-31G* or larger. For systems where non-covalent interactions are important, dispersion corrections like Grimme's DFT-D3 scheme are frequently included to improve accuracy. chemsrc.com

Table 1: Common DFT Functionals and Their Applications in Amine/Amidoxime (B1450833) Systems

| Functional/Method | Basis Set | Application | Key Findings/Insights |

|---|---|---|---|

| B3LYP-D3(BJ) | SNSD | Conformational analysis of isopropylamine (B41738). chemsrc.com | Provides reliable relative energies and structures of different conformers. |

| B3LYP | 6-31G* | Study of amine N-oxides. | Used to calculate structures, energetics, and bond dissociation enthalpies. |

| M06 | 6-311G+(d,p) | Comparative study of amine N-oxides. | Offers an alternative functional for cross-validation of results. |

Computational methods are highly effective at predicting spectroscopic data, which serves as a crucial link between theoretical models and experimental measurements. For a molecule containing isopropyl and amidoxime groups, these predictions would be vital for its characterization.

Vibrational Spectroscopy: DFT calculations can predict infrared (IR) and Raman spectra. Key vibrational frequencies, such as the N-O stretch in the amidoxime group or the C-N stretches of the amine, can be calculated and compared with experimental data to confirm the structure and coordination. For example, a shift in the calculated v(C=N) and v(N-O) frequencies upon metal binding can confirm the ligand's coordination mode.

NMR Spectroscopy: While more computationally intensive, chemical shifts for ¹H and ¹³C NMR can be predicted to aid in structural elucidation.

Conformational Analysis: Molecules with flexible alkyl chains, like an isopropyl group, can exist in multiple conformations (e.g., different rotational isomers). chemsrc.com High-level quantum-chemical calculations can map the potential energy surface to identify all stable conformers and the energy barriers between them. Studies on isopropylamine, for instance, have computationally identified and characterized its 'trans' and 'gauche' conformers, guiding experimental detection via rotational spectroscopy. chemsrc.com

Modeling Metal-Ligand Interactions and Selectivity

A primary application for amidoxime-containing ligands is the selective extraction of metal ions. Computational modeling is essential for understanding the thermodynamics and mechanisms of these interactions.

To evaluate the potential of a ligand for metal extraction, it is critical to understand how strongly it binds to the target metal ion and in what geometry.

Binding Energy Calculation: The strength of the interaction between the ligand and a metal ion is quantified by the binding free energy. This can be calculated by comparing the energy of the metal-ligand complex with the energies of the free ligand and the solvated metal ion.

Coordination Modes: Amidoximes are versatile ligands that can coordinate to metals in several ways. DFT calculations have been instrumental in showing that the deprotonated amidoxime group often binds to the uranyl ion (UO₂²⁺) in a chelating η² (eta-2) fashion, involving both the oxygen and one of the nitrogen atoms. This finding was crucial in overturning previous assumptions about the binding motif.

Molecular Dynamics (MD) Simulations: For larger systems, MD simulations can be used to study the dynamic behavior of the metal-ligand complex in solution, providing insights into the stability of different coordination modes over time.

Table 2: Computationally Assessed Coordination Properties of Amidoxime Ligands

| Metal Ion | Ligand Type | Predicted Coordination Mode | Computational Method | Key Insight |

|---|---|---|---|---|

| Uranyl (UO₂²⁺) | Amidoxime | η² (oximate O, amino N) | DFT | Revealed the preferred chelating binding mode crucial for adsorbent design. |

| Uranyl (UO₂²⁺) | Amidoxime | Tris(η²-amidoximate) | DFT | In concentrated solutions, a local structure of three amidoxime groups coordinating to one uranyl ion is predicted. |

The economic viability of extracting uranium from seawater depends on the ligand's ability to selectively bind uranyl ions over vast excesses of competing ions like calcium, magnesium, and vanadium.

Computational studies have provided critical insights into the origins of this selectivity. A key example is the comparison between uranyl (UO₂²⁺) and vanadyl (VO²⁺) ions, which are major competitors. Theoretical and experimental studies have shown that while uranyl forms stable complexes with amidoximes, the interaction with V(IV) is very different. It is suggested that the amidoxime ligand can be irreversibly oxidized by V(IV), damaging the binding site and reducing the sorbent's capacity for uranium uptake. By calculating the reaction pathways and energies for these competing processes, computational chemistry helps explain the observed selectivity and guides the design of more robust and selective ligands.

Prediction of Key Physicochemical Parameters (e.g., pKa values)

The acidity of the ligand, quantified by its pKa value, is a critical parameter that governs its interaction with metal ions, as the ligand must typically be deprotonated to bind the metal cation. The pKa of the amidoxime group and any amine functionalities dictates the optimal pH range for metal extraction.

Predicting pKa values computationally is a well-established field. For amines and related compounds, several strategies exist:

Free Energy Cycles: The most rigorous methods involve calculating the Gibbs free energy of the protonation/deprotonation reaction in solution using thermodynamic cycles. This requires calculations in both the gas phase and a simulated solvent environment (using models like CPCM).

Correlation Methods: Simpler, faster methods have been developed that correlate the pKa with calculated electronic parameters. For instance, a successful model for alkylamines uses a linear correlation between the experimental pKa and the partial atomic charges on the amine nitrogen and its attached hydrogens, calculated using a semi-empirical method. Such models can provide rapid estimates for newly designed ligands.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| Isopropylamine | C₃H₉N |

| n-Propylamine | C₃H₉N |

| Pyridine N-oxide | C₅H₅NO |

| Trimethylamine N-oxide | C₃H₉NO |

| Acetamidoxime (B1239325) | C₂H₆N₂O |

| Uranyl ion | UO₂²⁺ |

| Vanadyl ion | VO²⁺ |

| Vanadium | V |

| Pyrimidine-2-amidoxime | C₅H₆N₄O |

| Diisopropylamine (B44863) | C₆H₁₅N |

| N-isopropylpropylamine | C₆H₁₅N |

Applications in Advanced Functional Materials Science

Amidoxime-Functionalized Polymeric Adsorbents

Amidoxime-functionalized polymeric adsorbents are a class of materials specifically designed for the selective capture of metal ions from aqueous solutions. These materials are synthesized by anchoring amidoxime (B1450833) groups onto various polymer backbones, thereby creating a high density of active sites for metal chelation. The choice of the polymer matrix and the method of functionalization are crucial in determining the final properties of the adsorbent, such as its capacity, selectivity, and durability.

The introduction of amidoxime functionalities onto different substrates is a key step in the preparation of these specialized adsorbents. Various techniques have been developed to graft these functional groups onto polymers like polyacrylonitrile and cellulose (B213188), as well as inorganic materials such as hydrothermal carbon and silica.

Polyacrylonitrile (PAN): A common method for producing amidoxime-functionalized adsorbents involves the chemical modification of PAN fibers. The nitrile groups present in the PAN structure are converted to amidoxime groups through a reaction with hydroxylamine (B1172632) hydrochloride. nih.govmdpi.com This conversion can be achieved through various methods, including redox synthesis, which offers advantages such as reduced solvent usage and shorter reaction times. mdpi.com Radiation-induced grafting of acrylonitrile onto polymer films, followed by amidoximation, is another effective technique. nih.gov

Cellulose: Cellulose, a biodegradable and abundant natural polymer, serves as an excellent substrate for functionalization. It can be modified by grafting with acrylonitrile to produce polyacrylonitrile-grafted cellulose, which is then converted into a poly(amidoxime) ligand through amidoximation. tus.ieajol.info This process typically involves reacting the grafted cellulose with a hydroxylamine solution. aip.orgrsc.org The resulting amidoxime-functionalized cellulose exhibits a high affinity for various metal ions. nih.gov

Hydrothermal Carbon: Hydrothermal carbon microspheres can be used as a stable matrix for the synthesis of amidoxime-functionalized sorbents. In one approach, diaminomaleonitrile is used as a precursor for the amidoxime ligand, which is then grafted onto the carbon microspheres. nih.gov

Silica: Silica particles can be functionalized with amidoxime groups to create efficient adsorbents for heavy metal ions. The process often starts with the grafting of polyacrylonitrile onto the silica surface, followed by the conversion of the nitrile groups to amidoxime functionalities by treatment with hydroxylamine. researchgate.net This method allows for the creation of organic-inorganic hybrid materials with high thermal stability and reusability. researchgate.net

The design of effective amidoxime-based sorbents hinges on maximizing their adsorption capacity and selectivity for target metal ions. A key strategy in achieving this is the creation of materials with a high surface area and a porous structure, which facilitates access to the amidoxime binding sites. nih.govresearchgate.net The inherent affinity of the amidoxime group for certain metal ions provides a basis for selectivity. acs.org

Metal Ion Separation and Recovery Technologies

The strong chelating ability of amidoxime-functionalized materials makes them highly suitable for the separation and recovery of valuable and hazardous metal ions from various aqueous environments. acs.org These technologies are crucial for both resource sustainability and environmental protection.

Amidoxime-based adsorbents have been extensively investigated for the extraction of uranium from seawater, a vast and unconventional source of this strategic metal. researchgate.netornl.govosti.govresearchgate.netrsc.org The amidoxime functional group exhibits a strong and selective affinity for uranyl ions (UO₂²⁺), enabling their capture even from the low concentrations present in seawater. nih.gov

The performance of these adsorbents is influenced by factors such as the adsorbent's structure, the exposure time, and the elution technique used to recover the captured uranium. ornl.gov While significant progress has been made, challenges such as the gradual conversion of amidoxime groups to less effective carboxylate groups during prolonged seawater exposure can impact the reusability of the adsorbents. ornl.gov Research continues to focus on developing more robust and efficient materials to lower the cost of uranium extraction from seawater. nih.govresearchgate.netornl.gov

| Adsorbent Material | Uranium Adsorption Capacity (mg/g) | Contact Time | Reference |

| Amidoxime-functionalized polymers | 0.1 - 3.2 | 2 hours - 240 days | researchgate.net |

| Amidoxime-grafted hydrothermal carbon microspheres | 466 | Not specified | nih.gov |

| Porous aromatic frameworks (PAF-170-AO) | 702 | Not specified | nih.govresearchgate.net |

Amidoxime-functionalized materials are also highly effective in removing a wide range of heavy metal contaminants from water and industrial effluents. nih.govacs.orgacs.orgnih.gov The strong coordination between the amidoxime groups and metal cations is the primary mechanism for this removal. acs.org

Studies have demonstrated the successful application of these adsorbents for the removal of various heavy metals:

Strontium (Sr) and Thorium (Th): Amidoxime-functionalized cellulose has shown a high adsorption capacity for thorium (IV) ions from aqueous solutions. nih.gov

Copper (Cu) and Zinc (Zn): Amidoximated polymerized banana stem has been used to effectively remove both Cu(II) and Zn(II) ions from aqueous solutions. tandfonline.comtandfonline.comkaist.ac.kr The adsorption capacity is influenced by factors such as pH, with optimal removal of Cu(II) occurring at a pH of 6.0 and Zn(II) at a pH of 10.5. tandfonline.comkaist.ac.kr Amidoxime-functionalized silica has also been shown to be an effective adsorbent for Cu(II) ions. researchgate.net

Other Heavy Metals: The versatility of amidoxime-based adsorbents extends to the removal of other heavy metals such as lead (Pb), cadmium (Cd), and cobalt (Co). nih.govmdpi.com

| Adsorbent Material | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

| Amidoximated polymerized banana stem | Cu(II) | 42.32 | 6.0 | tandfonline.com |

| Amidoximated polymerized banana stem | Zn(II) | 85.89 | 10.5 | tandfonline.com |

| Amidoxime-functionalized cellulose | Th(IV) | 450 | 3.5 | nih.gov |

| Amidoxime-grafted silica composite particles | Cu(II) | 130 | 5 | |

| Amidoxime-functionalized silica | Cu(II) | 172 | 6 | researchgate.net |

Catalytic Applications of N,N,N-Amidoximodi(iso-propyl)amine-Containing Materials

Beyond their use in adsorption, materials functionalized with amidoxime groups are also finding applications in catalysis. The ability of the amidoxime moiety to chelate metal ions can be harnessed to create effective catalysts for various chemical transformations.

For instance, copper-decorated amidoxime-functionalized silica has been developed as a highly effective catalyst for the reduction of methylene blue, a common industrial dye. tubitak.gov.tr In this application, the amidoxime groups serve to anchor the copper nanoparticles, which act as the catalytic centers. This composite material demonstrates excellent catalytic activity and can be easily recovered and reused multiple times without a significant loss of performance. tubitak.gov.tr This highlights the potential for designing novel catalytic systems based on amidoxime-functionalized materials for environmental remediation and other chemical processes.

Heterogeneous Catalysis

There is no available information on the use of "this compound" as a heterogeneous catalyst.

Photo- and Electro-Catalysis

No research has been found detailing the application of "this compound" in photo- or electro-catalysis.

Future Research Directions and Emerging Trends in N,n,n Amidoximodi Iso Propyl Amine Chemistry

Development of Novel Amidoxime (B1450833) Derivatives with Enhanced Properties

A significant avenue for future research lies in the synthesis of novel derivatives of N,N,N-Amidoximodi(iso-propyl)amine to enhance its chemical and physical properties. The inherent reactivity of the amidoxime group provides a versatile platform for structural modifications. researchgate.netrsc.orgnih.gov

One promising approach involves the N-substitution of the amidoxime nitrogen. The introduction of various aryl and alkyl groups can significantly influence the molecule's electronic properties, solubility, and steric hindrance. rsc.org For instance, the synthesis of N-aryl and N-alkyl amidoximes has been shown to be readily achievable under mild conditions. rsc.org This opens the possibility of creating a library of this compound derivatives with fine-tuned characteristics.

Furthermore, the development of prodrugs is a key trend in medicinal chemistry, and amidoximes are excellent candidates for such applications. nih.govirb.hr N-substituted amidoxime derivatives have been investigated as prodrugs to improve cell permeability and oral bioavailability. nih.gov For a compound like this compound, this could involve designing derivatives that are metabolized in vivo to release a biologically active amidine.

Another area of exploration is the synthesis of fluorinated amidoximes . The introduction of fluorine atoms can dramatically alter a molecule's properties, including its acidity, lipophilicity, and metabolic stability. Research on other fluorinated pyridinaldoximes has shown their potential as reactivators of inhibited enzymes, suggesting that fluorinated derivatives of this compound could exhibit novel bioactivities. researchgate.net

The table below illustrates potential novel amidoxime derivatives and their hypothetically enhanced properties, based on existing research on analogous compounds.

| Derivative Class | Example Structure (Hypothetical) | Potential Enhanced Properties | Relevant Research Area |

| N-Aryl Substituted | N'-(phenyl)-N,N-di(iso-propyl)acetamidoxime | Modified electronic properties, potential for new ligand-metal interactions. | Coordination Chemistry, Catalysis |

| N-Alkyl Substituted | N'-(methyl)-N,N-di(iso-propyl)acetamidoxime | Increased solubility in specific solvents, altered reactivity. | Organic Synthesis, Materials Science |

| Fluorinated Derivatives | N,N-di(iso-propyl)-N'-(trifluoromethyl)acetamidoxime | Enhanced metabolic stability, altered pKa, potential for novel bioactivity. | Medicinal Chemistry, Agrochemicals |

| Prodrug Candidates | O-acyl-N,N,N-Amidoximodi(iso-propyl)amine | Improved bioavailability, targeted drug release. | Pharmaceutical Sciences |

Advanced Computational Design for Targeted Applications

The use of computational modeling is becoming increasingly integral to the design of new molecules with specific functionalities. For this compound, computational tools can be employed to predict the properties of its derivatives and guide synthetic efforts.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to investigate the electronic structure, reactivity, and spectroscopic properties of novel amidoxime derivatives. acs.orgnih.gov These calculations can help in understanding the impact of different substituents on the molecule's properties and in predicting its behavior in various chemical environments. For example, computational studies have been successfully used to determine the pKa values of morphine derivatives, which is crucial for their biological activity. nih.gov A similar approach could be applied to this compound derivatives to predict their acidity and potential for pH-dependent applications.

Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this compound derivatives with biological targets such as enzymes or receptors. kit.edu This is particularly relevant for the design of new therapeutic agents. For instance, docking studies have been used to explain the selective inhibition of topoisomerase I by certain amidine derivatives. kit.edu

The table below outlines potential applications of computational design in the study of this compound.

| Computational Method | Application for this compound | Potential Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties, pKa, and reaction mechanisms of novel derivatives. | Rational design of derivatives with tailored electronic and reactive properties. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identification of potential drug candidates and understanding of structure-activity relationships. |

| Molecular Dynamics (MD) Simulations | Study of the conformational flexibility and dynamics of the molecule and its complexes. | Insight into the dynamic behavior of the molecule in different environments. |

Integration of Amidoxime Chemistry with Interdisciplinary Fields (e.g., Materials Science, Sustainable Chemistry)

The unique properties of the amidoxime functional group make it a valuable component for the development of new materials and for applications in sustainable chemistry.

In materials science , amidoxime-functionalized polymers have shown great promise for various applications. For example, cellulose (B213188) derivatives functionalized with amidoxime groups have been used as reducing and stabilizing agents for the synthesis of gold nanoparticles. rsc.org These materials have potential applications in catalysis and biotechnology. rsc.org Similarly, poly(amidoxime-hydroxamic acid) cellulose derivatives have been developed for the efficient removal of heavy metal ions from aqueous solutions. rsc.org Following this trend, this compound could be explored as a building block for the synthesis of novel functional polymers with applications in environmental remediation or sensing. For instance, materials incorporating this compound could be designed for the selective extraction of valuable or toxic metals from industrial wastewater or even seawater, a concept demonstrated with other amidoxime-based adsorbents for uranium recovery. wikipedia.org

In the realm of sustainable chemistry , there is a growing interest in developing greener synthetic methods. rsc.org Research into the synthesis of amidoximes using environmentally benign solvents and catalysts is an active area. For this compound, future research could focus on developing catalytic, one-pot synthetic procedures that minimize waste and energy consumption. rsc.org Furthermore, the use of amidoximes in biocatalysis and as building blocks for biodegradable materials aligns with the principles of green chemistry.

The table below summarizes the potential interdisciplinary applications of this compound chemistry.

| Interdisciplinary Field | Potential Application of this compound | Example Research Direction |

| Materials Science | Development of functional polymers for metal ion sequestration. | Synthesis of a polymer matrix incorporating this compound for the selective removal of heavy metals from water. rsc.org |

| Creation of novel materials for catalysis. | Use as a ligand in the synthesis of metal-organic frameworks (MOFs) for catalytic applications. | |

| Sustainable Chemistry | Development of green synthetic methodologies. | Exploration of biocatalytic routes for the synthesis of this compound and its derivatives. rsc.org |

| Design of biodegradable materials. | Incorporation into polyester (B1180765) backbones to create materials with tunable degradation rates. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N,N,N-Amidoximodi(iso-propyl)amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of tertiary amines with iso-propyl groups typically involves alkylation or reductive amination. For example, di(iso-propyl)amine derivatives can be synthesized via nucleophilic substitution using alkyl halides and iso-propylamine under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization should focus on solvent polarity (e.g., aqueous vs. aprotic solvents), temperature (80–120°C), and stoichiometry to minimize side reactions like over-alkylation . Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm purity and structure.

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis to track decomposition products. The compound’s hygroscopicity and sensitivity to oxidation (due to the amidoxime group) necessitate inert-atmosphere storage (argon) in amber glass vials . Thermal stability can be evaluated via differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. What spectroscopic techniques are most effective for characterizing the amidoxime functional group in this compound?

- Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) can identify N–O and C=N stretches (1600–1650 cm⁻¹ and 900–950 cm⁻¹, respectively). Nuclear Overhauser effect (NOE) NMR experiments help confirm spatial proximity between the amidoxime oxygen and iso-propyl protons. X-ray crystallography (if crystals are obtainable) provides definitive proof of molecular geometry and hydrogen-bonding patterns .

Advanced Research Questions

Q. How does the steric bulk of iso-propyl groups influence the regioselectivity of reactions involving this compound?

- Methodological Answer : Steric effects can be quantified using computational tools (e.g., DFT calculations) to map electron density and steric maps. For example, in nucleophilic substitutions, iso-propyl groups may hinder attack at the central nitrogen, favoring reactions at the amidoxime oxygen. Experimental validation via competitive kinetics (e.g., comparing reaction rates with less bulky analogues) is essential .

Q. What mechanisms explain contradictory data in catalytic applications of this compound across different solvent systems?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly impact amidoxime reactivity. For instance, in polar aprotic solvents (DMF, DMSO), the amidoxime may act as a hydrogen-bond donor, enhancing metal-chelation efficiency. In contrast, nonpolar solvents (toluene) could promote aggregation, reducing catalytic activity. Systematic studies using UV-Vis spectroscopy to monitor coordination behavior and kinetic profiling are recommended .

Q. How can computational models predict the compound’s interaction with transition metals in coordination chemistry?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) can model ligand-metal binding affinities. Parameters like binding energy (ΔG) and coordination geometry (e.g., octahedral vs. tetrahedral) should be compared with experimental data from X-ray absorption spectroscopy (XAS) or cyclic voltammetry .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported reaction yields for amidoxime-derived products?

- Methodological Answer : Yield variations often stem from trace impurities (e.g., residual amines or metal ions) acting as catalysts or inhibitors. Conduct controlled experiments with rigorously purified starting materials and include internal standards (e.g., deuterated analogs) in LC-MS analysis. Statistical tools like ANOVA can identify significant variables (e.g., pH, temperature) .

Q. What strategies validate the proposed reaction mechanisms for amidoxime-mediated transformations?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N-amidoxime) paired with MS/MS fragmentation analysis tracks nitrogen migration pathways. Kinetic isotope effects (KIE) and in-situ IR spectroscopy can distinguish between concerted and stepwise mechanisms .

Tables for Key Data

| Property | Technique | Key Observations | Reference |

|---|---|---|---|

| Thermal Stability | DSC | Decomposition onset at 220°C | |

| Coordination Geometry | XAS | Octahedral coordination with Fe³⁺ | |

| Steric Hindrance | DFT Calculations | 8.2 ų steric volume per iso-propyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。